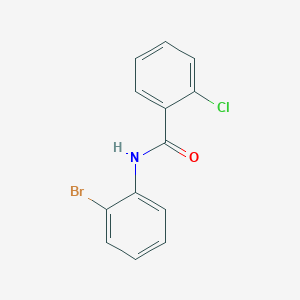

N-(2-bromophenyl)-2-chlorobenzamide

Description

The exact mass of the compound this compound is 308.95560 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-bromophenyl)-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrClNO/c14-10-6-2-4-8-12(10)16-13(17)9-5-1-3-7-11(9)15/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMXVZDKJIPLDCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601292527 |

Source

|

| Record name | N-(2-Bromophenyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299954-54-4 |

Source

|

| Record name | N-(2-Bromophenyl)-2-chlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=299954-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Bromophenyl)-2-chlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601292527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Direct Amidation and Condensation Reactions for N-(2-bromophenyl)-2-chlorobenzamide

The most common and direct route to this compound is the acylation of 2-bromoaniline (B46623) with 2-chlorobenzoyl chloride. This reaction, a classic example of nucleophilic acyl substitution, involves the attack of the amino group of 2-bromoaniline on the carbonyl carbon of 2-chlorobenzoyl chloride, leading to the formation of the amide linkage and the elimination of hydrogen chloride.

A general procedure for this synthesis involves dissolving 2-bromoaniline in a suitable solvent, followed by the addition of a base and then the slow introduction of 2-chlorobenzoyl chloride. The reaction is typically stirred for several hours to ensure completion.

The efficiency and yield of the amidation reaction are highly dependent on several factors. Key among these are temperature control and reagent stoichiometry.

Temperature Control: Maintaining a low temperature, typically between 0 and 5°C, during the addition of the highly reactive 2-chlorobenzoyl chloride is crucial to minimize the occurrence of side reactions.

Reagent Stoichiometry: The molar ratio of the reactants significantly impacts the reaction outcome. An excess of the acyl chloride (typically 1.2–1.5 equivalents) is often employed to drive the reaction to completion and reduce the amount of unreacted aniline (B41778). A base, such as triethylamine (B128534) or sodium hydroxide (B78521), is used to neutralize the HCl byproduct, and is typically added in excess.

Interactive Data Table: Optimization of Amidation Reaction

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C | Minimizes side reactions. |

| 2-chlorobenzoyl chloride | 1.2–1.5 eq. | Drives reaction to completion. |

| Base (e.g., triethylamine) | ~2.0 eq. | Neutralizes HCl byproduct. |

While the reaction between an amine and an acyl chloride is often facile, certain conditions can benefit from the use of activating agents or catalysts. In the context of amide bond formation from carboxylic acids and amines, activating agents are essential. For the reaction of an acyl chloride, the inherent reactivity is high, but bases play a critical role.

Bases such as triethylamine (TEA), sodium hydroxide (NaOH), or sodium bicarbonate (NaHCO₃) are commonly used to scavenge the hydrogen chloride generated during the reaction. The choice of base can influence the reaction rate and the purity of the final product. For instance, the Schotten-Baumann reaction conditions, which utilize an aqueous base, are a well-established method for this type of transformation. In some cases, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective in promoting amidation reactions, leading to high yields in shorter reaction times. sphinxsai.com

The choice of solvent is critical for ensuring that the reactants are well-dissolved and can interact effectively.

Aprotic Solvents: Dichloromethane (DCM) and tetrahydrofuran (B95107) (THF) are frequently used due to their ability to dissolve both the aniline and the acyl chloride, facilitating a homogeneous reaction mixture. sphinxsai.com

Polar Aprotic Solvents: In some cases, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) may be employed, particularly for less reactive substrates.

The selection of the solvent can also impact the ease of work-up and purification of the final product.

Multi-Component Reactions and Advanced Coupling Strategies

Beyond direct amidation, more advanced synthetic strategies can be employed to construct the this compound scaffold or its analogues. These methods often offer greater flexibility in substrate scope and can be used to introduce additional complexity into the molecule.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful tool for the formation of C-N bonds. nih.gov In a hypothetical application to synthesize this compound, one could envision a reaction between 2-chlorobenzamide (B146235) and 1,2-dibromobenzene. However, a more practical approach involves using a pre-formed benzamide (B126) and a haloarene. For instance, derivatives of N-aryl benzamides can be synthesized via the Buchwald-Hartwig reaction between a benzamide and an aryl bromide. nih.gov The success of these reactions is highly dependent on the choice of palladium catalyst, ligand, base, and solvent. nih.gov Research has shown that various palladium sources and ligands can be screened to optimize the yield of the desired N-arylated product. nih.govarkat-usa.org

Interactive Data Table: Key Components in Palladium-Catalyzed Amination

| Component | Examples | Role |

|---|---|---|

| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Catalyzes the C-N bond formation. |

| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle. |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Activates the amine and facilitates reductive elimination. |

| Solvent | Toluene, Dioxane, THF | Provides a medium for the reaction. |

Copper-catalyzed coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for C-N bond formation. researchgate.net These reactions are often more economical and can be effective for coupling aryl halides with amines and amides. rsc.org For the synthesis of analogues of this compound, a copper-catalyzed reaction could be employed to couple a substituted benzamide with a haloarene. researchgate.net

Recent advancements have led to the development of milder and more efficient copper-catalyzed N-arylation protocols. These often utilize a copper(I) or copper(II) salt as a catalyst, sometimes in the presence of a ligand such as 1,10-phenanthroline. researchgate.netnih.gov The reactions can be carried out under various conditions, including microwave irradiation, which can significantly reduce reaction times. researchgate.net The Chan-Lam coupling, which uses boronic acids as the aryl source, is another powerful copper-catalyzed method for forming C-N bonds and can be applied to the synthesis of N-arylated amides. nih.govrsc.org

Mechanistic Investigations of Catalytic Cycles

The formation of the amide bond in this compound is often achieved through transition metal-catalyzed cross-coupling reactions, with palladium-based systems being particularly prominent. The Buchwald-Hartwig amination and the Ullmann condensation are two key methodologies whose catalytic cycles provide insight into the synthesis of such diaryl amides. rsc.orgresearchgate.net

The Buchwald-Hartwig amination typically involves a palladium(0) catalyst, which undergoes oxidative addition with the aryl halide (e.g., 2-chlorobenzoyl chloride). The resulting palladium(II) complex then reacts with the amine (2-bromoaniline) in the presence of a base. Reductive elimination from the palladium center yields the desired this compound and regenerates the active palladium(0) catalyst, thus completing the cycle. researchgate.netmdma.ch The choice of phosphine (B1218219) ligands is crucial in these reactions, as they influence the catalyst's stability and reactivity. pitt.edu

The Ullmann condensation , a copper-catalyzed reaction, offers an alternative route. rsc.org In this case, a copper(I) catalyst is believed to react with the aryl halide. While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder temperatures. rsc.org

Mechanistic studies of related palladium-catalyzed C-H olefination reactions suggest that the ligand can trigger the formation of more reactive cationic palladium species, which may also play a role in amidation reactions. mdpi.comresearchgate.net

Derivatization and Functionalization of the this compound Core

The presence of bromine and chlorine atoms on the phenyl rings of this compound provides opportunities for a variety of post-synthetic modifications, enabling the creation of a library of derivatives with tailored properties.

Modifications at the Phenyl Moieties (e.g., Halogen Exchange, Substitution)

The halogen atoms on the aromatic rings are susceptible to substitution through various cross-coupling reactions. For instance, the bromine atom can be replaced with other functional groups via Suzuki-Miyaura coupling with boronic acids or esters, or through Sonogashira coupling with terminal alkynes. nih.govorganic-chemistry.orgmdpi.com These reactions, typically catalyzed by palladium complexes, allow for the introduction of new carbon-carbon bonds. rsc.orgresearchgate.netnih.gov

Halogen exchange reactions , such as the Finkelstein reaction, can be employed to replace the bromine or chlorine atoms with other halogens. byjus.comwikipedia.org Copper-catalyzed methods have been developed for the conversion of aryl bromides to aryl iodides, which can be more reactive in subsequent coupling reactions. researchgate.netorganic-chemistry.orgsciencemadness.org These reactions tolerate a variety of functional groups, including amides. researchgate.netorganic-chemistry.org

| Reaction Type | Catalyst/Reagents | Functional Group Introduced |

|---|---|---|

| Suzuki-Miyaura Coupling | Pd catalyst, boronic acid/ester | Aryl, vinyl, or alkyl groups |

| Sonogashira Coupling | Pd/Cu catalyst, terminal alkyne | Alkynyl group |

| Halogen Exchange | CuI, diamine ligand, NaI | Iodine |

Transformations of the Amide Linkage

The amide bond in this compound, while generally stable, can be transformed under specific conditions.

Hydrolysis of the amide bond to yield the corresponding carboxylic acid (2-chlorobenzoic acid) and amine (2-bromoaniline) can be achieved under acidic or basic conditions, typically requiring heating. organic-chemistry.orgnih.govnih.gov The mechanism involves nucleophilic attack at the carbonyl carbon. nih.gov Studies on the hydrolysis of related benzamides in strong aqueous acids have provided insights into the reaction kinetics and mechanisms. nih.govjk-sci.com Mild alkaline hydrolysis conditions have also been developed for N-substituted amides. arkat-usa.org

Reduction of the amide carbonyl group to a methylene (B1212753) group (CH₂) can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄), resulting in the formation of the corresponding secondary amine, N-(2-bromobenzyl)(2-chlorophenyl)methanamine. mdma.chwikipedia.orgmdpi.comnih.gov This transformation is a powerful tool for accessing novel amine structures. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by elimination of the oxygen atom and subsequent reduction of the resulting iminium ion. wikipedia.org

Synthesis of Macrocyclic or Polymeric Benzamide Architectures

The bifunctional nature of this compound, with reactive halogen atoms on both phenyl rings, makes it a potential building block for the synthesis of macrocycles and polymers.

Macrocyclization could potentially be achieved through intramolecular coupling reactions. For instance, if one of the halogen atoms is converted to a nucleophilic group (e.g., an amine or thiol) and the other remains as a halide, an intramolecular Ullmann or Buchwald-Hartwig type reaction could lead to the formation of a macrocyclic benzamide.

Polymeric architectures , specifically polyamides, can be synthesized from di-functionalized monomers. organic-chemistry.orgnih.gov By analogy, if both halogen atoms of this compound were converted to amine functionalities, this diamino derivative could serve as a monomer in polycondensation reactions with diacyl chlorides to form novel polyamides. researchgate.netyoutube.com The synthesis of well-defined poly(benzamide)s has been achieved through chain-growth condensation polymerization. mdpi.com

Novel Synthetic Pathways and Green Chemistry Approaches

In recent years, there has been a significant push towards the development of more environmentally friendly and sustainable methods for chemical synthesis. consensus.app This includes the synthesis of amides, where traditional methods often generate stoichiometric amounts of waste. pitt.edu

Green chemistry approaches for the synthesis of N-aryl amides focus on the use of non-toxic, readily available starting materials and catalysts, as well as minimizing waste. rsc.orgconsensus.app Enzymatic methods, using lipases for example, offer a sustainable route for direct amide synthesis. nih.gov Metal-free synthesis of N-aryl amides has been reported using organocatalytic ring-opening of lactones with aromatic amines. nih.govconsensus.app Microwave-assisted synthesis and photocatalytic methods are also emerging as efficient and greener alternatives. sciencemadness.orgmdpi.com Visible-light-induced iron-catalyzed synthesis of N-aryl amides from nitroarenes and chloroalkanes represents a recent advancement in this area. rsc.org Photocatalytic methods are also being explored for the synthesis of related compounds without the need for external photocatalysts or additives. rsc.org

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the molecular structure and assessing the purity of N-(2-bromophenyl)-2-chlorobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational spectroscopy (FTIR and FT-Raman), and mass spectrometry each offer unique insights into the compound's chemical environment.

High-resolution NMR spectroscopy is a powerful tool for elucidating the precise structure of this compound by mapping the magnetic environments of its ¹H and ¹³C nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the related compound N-(4-bromophenyl)-2-chlorobenzamide, aromatic protons typically appear in the range of δ 7.2–8.1 ppm, while the amide N-H proton shows a broad singlet at approximately δ 9.8–10.2 ppm. The specific coupling patterns observed help in assigning protons to their respective positions on the two phenyl rings.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments. For a similar compound, N-(4-bromophenyl)-2-chlorobenzamide, the amide carbonyl carbon (C=O) shows a characteristic signal around δ 164.8 ppm. rsc.org The carbon atoms of the two aromatic rings resonate in the region of δ 120-140 ppm. For instance, in a related structure, the carbon attached to the bromine (C-Br) and the carbon attached to the chlorine (C-Cl) would have distinct chemical shifts influenced by the electronegativity of the halogens.

The following table summarizes representative ¹³C NMR chemical shifts for a related benzamide (B126) derivative.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (Amide) | 164.8 |

| Aromatic C-N | 138.2 |

| Aromatic C-Cl | 137.6 |

| Aromatic C-H | 129.2, 129.1, 128.5, 124.8, 120.2 |

| Aromatic C-Br | 133.3 |

| Data corresponds to a similar benzamide structure and serves as a representative example. rsc.org |

2D-NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish correlations between protons and carbons, confirming the connectivity of the atoms within the molecule and providing unambiguous structural assignment.

Vibrational spectroscopy is instrumental in identifying the functional groups present in this compound.

FTIR Spectroscopy: The Fourier-transform infrared (FTIR) spectrum displays characteristic absorption bands corresponding to the vibrational modes of specific bonds. For this compound, key absorptions are expected for the N-H and C=O groups of the amide linkage. In a similar compound, N-(4-bromophenyl)-2-chlorobenzamide, the amide C=O stretching vibration is observed around 1650–1680 cm⁻¹, and the N-H stretching vibration appears near 3300 cm⁻¹.

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of a related compound, 2-chlorobenzamide (B146235), shows distinct bands that can be used for structural confirmation. chemicalbook.com Analysis of the vibrational spectra can also offer insights into intermolecular interactions, such as hydrogen bonding involving the amide group.

The table below lists the expected key vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Reference |

| N-H | Stretching | ~3300 | |

| C=O | Stretching (Amide I) | 1650–1680 | |

| N-H | Bending (Amide II) | ~1530 | |

| C-N | Stretching | ~1240 | |

| C-Cl | Stretching | ~750 | |

| C-Br | Stretching | ~650 |

Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation pathways of the molecule, which further confirms its structure. nih.gov

ESI-MS and HRMS: Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that typically produces the protonated molecular ion [M+H]⁺. For this compound, with a molecular formula of C₁₃H₉BrClNO, the expected monoisotopic mass is approximately 310.96 g/mol . cookechem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. nih.gov The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with peaks at M, M+2, and M+4 due to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. docbrown.info

LC-MS and Fragmentation: Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of LC with the detection capabilities of MS. nih.gov By inducing fragmentation of the molecular ion (MS/MS), a characteristic pattern of fragment ions is produced. For this compound, key fragmentations would likely involve the cleavage of the amide bond, leading to the formation of the 2-chlorobenzoyl cation and the 2-bromoanilino radical, or vice versa. researchgate.net Analysis of these fragments provides definitive structural evidence.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.

The data obtained from X-ray crystallography allows for a detailed analysis of the internal geometry of the molecule.

Torsion Angles: The torsion angles describe the conformation of the molecule, particularly the relative orientation of the two phenyl rings. In related benzanilides, the dihedral angle between the two aromatic rings can vary significantly depending on the substitution pattern and crystal packing forces. nih.gov For instance, in a related N-(chlorophenyl)pyridinecarboxamide, the molecule adopts a specific conformation stabilized by intramolecular hydrogen bonds. dcu.ie The torsion angle around the amide bond (C-CO-NH-C) is typically close to 180°, indicating a trans conformation, which is generally the most stable form.

Bond Lengths and Angles: The experimentally determined bond lengths and angles can be compared with standard values to identify any unusual geometric features. researchgate.net For example, the C-Br bond length is expected to be around 1.90 Å, and the C-Cl bond length around 1.74 Å. researchgate.net The bond lengths within the amide group (C=O and C-N) are sensitive to the extent of electron delocalization and hydrogen bonding. nih.gov Deviations from standard values can indicate electronic effects of the substituents or strain within the molecule due to its packing in the crystal. researchgate.net

The table below presents typical bond lengths and angles for related structures.

| Parameter | Typical Value | Reference |

| Bond Lengths (Å) | ||

| C-Br | ~1.90 | researchgate.net |

| C-Cl | ~1.74 | researchgate.net |

| C=O (amide) | ~1.23 | |

| C-N (amide) | ~1.33 | |

| Bond Angles (°) ** | ||

| O=C-N (amide) | ~122 | |

| C-N-H (amide) | ~120 | |

| Torsion Angles (°) ** | ||

| Phenyl Ring Dihedral | 50 - 70 | researchgate.netnih.gov |

Polymorphism and Co-crystallization Studies of Benzamide Derivatives

The ability of a compound to exist in more than one crystalline form is known as polymorphism. This phenomenon is of critical importance in the pharmaceutical and materials science fields, as different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability. Benzamide itself is a well-studied model compound for polymorphism. ox.ac.uk

Polymorphism of Benzamide:

Benzamide is known to exhibit at least three polymorphic forms. The study of these forms provides insight into the subtle interplay of intermolecular forces that govern crystal packing. The potential energy of the different benzamide polymorphs is influenced by a combination of intermolecular attractions, such as hydrogen bonding and π–π stacking, as well as intramolecular torsion and deformation required to achieve favorable packing. acs.org The transformation between different polymorphic forms can sometimes be induced by mechanical stress or seeding with crystals of a different form.

Co-crystallization of Benzamide Derivatives:

Co-crystallization is a technique used to modify the physicochemical properties of a solid by incorporating a second molecular species (a co-former) into the crystal lattice. Benzamides are excellent candidates for co-crystallization studies due to their robust hydrogen bonding capabilities.

Co-crystals of benzamides are often formed with carboxylic acids, where a predictable supramolecular heterosynthon is formed between the amide and the carboxylic acid group. However, the formation of co-crystals is not guaranteed and depends on the specific chemical functionalities of the benzamide and the co-former. For instance, an investigation into the co-crystallization of benzamide with substituted benzoic acids found that co-crystals were more likely to form when the benzoic acid had electron-withdrawing substituents. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Studies of N-(2-bromophenyl)-2-chlorobenzamide

Quantum chemical studies are fundamental in elucidating the electronic structure and intrinsic properties of a molecule. For this compound, these computational approaches can predict its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a common and effective method for optimizing the geometry of molecules and determining their electronic properties. For a molecule like this compound, DFT calculations, often using a basis set such as B3LYP/6-31G(d,p), can predict bond lengths, bond angles, and dihedral angles of the ground state geometry. acadpubl.eudcu.ie

These calculations would reveal the spatial arrangement of the atoms, including the planarity of the phenyl rings and the orientation of the amide linkage. The electronic structure, including the distribution of electron density and the molecular orbitals, is also a key output of DFT calculations.

Table 1: Predicted Geometrical Parameters for this compound using DFT

| Parameter | Predicted Value |

| C=O bond length | ~1.25 Å |

| C-N bond length | ~1.35 Å |

| N-H bond length | ~1.01 Å |

| C-Cl bond length | ~1.74 Å |

| C-Br bond length | ~1.90 Å |

| Phenyl ring C-C bond lengths | ~1.39 - 1.41 Å |

| Amide C-N-C bond angle | ~125° |

| Dihedral angle between phenyl rings | Variable, dependent on steric hindrance |

Note: The values in this table are representative and based on typical DFT calculations for similar benzamide (B126) structures. They serve as an illustration of the type of data obtained from such a study.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability, chemical reactivity, and electronic transport properties. researchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the locations of the HOMO and LUMO densities would likely be distributed across the phenyl rings and the amide linkage, influenced by the electron-withdrawing nature of the halogen atoms.

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Energy Gap | ~ 5.0 eV |

Note: These values are illustrative and represent typical outcomes for similar aromatic amides.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. dcu.ie The MEP map displays regions of varying electrostatic potential on the molecular surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These are susceptible to electrophilic attack. For this compound, these regions would likely be concentrated around the oxygen atom of the carbonyl group and potentially the nitrogen atom of the amide.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. The hydrogen atom of the N-H group is a likely site of positive potential.

Green regions denote neutral or near-zero potential.

The MEP map provides a visual guide to the molecule's reactivity and intermolecular interaction patterns.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.eduaiu.edu It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu

A key aspect of NBO analysis is the study of hyperconjugative interactions, which involve the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. malayajournal.org The strength of these interactions is quantified by the second-order perturbation energy, E(2). Larger E(2) values indicate stronger interactions and greater stabilization of the molecule. acadpubl.eu For this compound, significant interactions would be expected between the lone pairs of the oxygen, nitrogen, bromine, and chlorine atoms and the antibonding orbitals of the phenyl rings and the carbonyl group.

Table 3: Representative NBO Analysis for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP (O) | π* (C=O) | ~ 25-35 |

| LP (N) | π* (C=O) | ~ 40-50 |

| π (Phenyl) | π* (Phenyl) | ~ 15-25 |

| LP (Br) | σ* (adjacent C-C) | ~ 1-5 |

| LP (Cl) | σ* (adjacent C-C) | ~ 1-5 |

Note: These E(2) values are illustrative examples based on NBO analyses of similar halogenated aromatic compounds.

Computational Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Computational methods can predict spectroscopic data, which can be compared with experimental results to confirm the molecular structure.

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies of the molecule. dcu.ie Key predicted vibrational modes for this compound would include the N-H stretch, the C=O stretch, C-N stretching, and vibrations associated with the substituted phenyl rings.

NMR Chemical Shifts: The chemical shifts for ¹H and ¹³C NMR spectroscopy can also be calculated. These predictions are valuable for assigning the peaks in an experimental NMR spectrum to specific atoms in the molecule. The calculated shifts would reflect the electronic environment of each nucleus, influenced by the electronegative halogen atoms and the amide group.

Molecular Dynamics (MD) Simulations

While quantum chemical studies focus on the static properties of a single molecule, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, often in the presence of a solvent or in a condensed phase. MD simulations can be used to study the conformational flexibility of this compound, particularly the rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group. nih.govresearchgate.net

By simulating the molecule's movements, MD can explore the different conformations that are accessible at a given temperature and how the molecule interacts with its environment. This can be particularly useful for understanding how the molecule might bind to a biological target or how it behaves in solution. The stability of different conformations and the energy barriers between them can be assessed, providing a more complete picture of the molecule's behavior.

Conformational Dynamics and Flexibility of this compound in Solution

The biological activity of a small molecule is intrinsically linked to its three-dimensional shape or conformation. In a solution environment, a molecule like this compound is not static; it is a dynamic entity that can rotate around its single bonds, leading to a variety of conformations. Understanding these conformational dynamics is crucial as only specific conformations may be able to fit into the binding site of a biological target.

Computational methods, particularly molecular dynamics (MD) simulations, are employed to study these dynamics. In an MD simulation, the molecule is placed in a simulated box of solvent (e.g., water), and its movements are calculated over time by solving Newton's equations of motion. This provides a trajectory of the molecule's atomic positions, revealing which conformations are most stable (i.e., have the lowest potential energy) and how readily the molecule transitions between different shapes. The analysis would focus on the probability distribution of the key dihedral angles to map the conformational energy landscape and identify the most populated conformational states in a solution, providing insight into the molecule's inherent flexibility and the shapes it is likely to adopt upon approaching a target.

Ligand-Target Interaction Dynamics (preclinical model systems)

While molecular docking provides a static snapshot of a ligand in a protein's binding site, ligand-target interaction dynamics, studied via molecular dynamics simulations, reveal the stability and behavior of this complex over time. In a preclinical context, once a potential biological target is identified, MD simulations of the this compound-target complex are performed to validate the binding mode and assess the durability of the interaction.

These simulations can predict whether the compound will remain stably bound in the active site or if it will dissociate. Key metrics analyzed from the simulation trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A low and stable RMSD for the ligand suggests it maintains a consistent binding pose. Furthermore, the analysis of specific interactions, such as hydrogen bonds and hydrophobic contacts, over the simulation time can quantify their stability. For instance, a hydrogen bond that is present for more than 90% of the simulation time is considered highly stable. This dynamic view is critical for distinguishing between transient, non-specific binding and a stable, potentially therapeutic interaction. Such simulations can also reveal subtle conformational changes in the protein induced by the binding of the ligand, which may be crucial for its biological function.

Molecular Docking Studies and Binding Affinity Predictions (preclinical model systems)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is a cornerstone of structure-based drug design, used to understand how a ligand like this compound might interact with a protein target at the atomic level and to estimate the strength of that interaction.

Virtual Screening and Identification of Potential Biological Targets

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. Conversely, this technique can be used in "reverse docking," where a single molecule of interest, such as this compound, is docked against a panel of known protein structures to identify potential biological targets.

This process begins with a three-dimensional model of the compound. Then, computational algorithms systematically attempt to fit the molecule into the binding sites of various proteins. A scoring function is used to estimate the binding affinity for each pose, and the results are ranked. The top-scoring protein-ligand pairs represent potential biological targets for this compound, which can then be prioritized for experimental validation. This approach can rapidly generate hypotheses about the compound's mechanism of action and guide the design of focused biological assays.

Elucidation of Binding Modes and Key Interacting Residues

Once a high-priority biological target is identified, molecular docking is used to generate a detailed, atomic-level model of the interaction. This model, or "binding mode," shows the precise orientation and conformation of this compound within the protein's binding pocket. Analysis of this model is critical to elucidate the key intermolecular interactions that stabilize the complex.

These interactions typically include:

Hydrogen Bonds: The amide group of this compound contains a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group), which can form crucial interactions with polar amino acid residues in the target's active site.

Hydrophobic Interactions: The two aromatic rings (bromophenyl and chlorophenyl) are hydrophobic and likely to interact favorably with nonpolar amino acid residues such as valine, leucine, isoleucine, and phenylalanine.

Halogen Bonds: The bromine and chlorine atoms on the phenyl rings can act as halogen bond donors, forming specific, directional interactions with electron-rich atoms like oxygen or nitrogen on the protein backbone or side chains.

The docking software calculates a binding affinity score (often expressed in kcal/mol), which is a theoretical estimation of the binding free energy. A more negative score typically indicates a stronger predicted binding affinity. These predictions help rationalize structure-activity relationships and provide a roadmap for optimizing the compound's structure to enhance potency and selectivity.

Illustrative Data Tables

Disclaimer: The following tables contain hypothetical data for illustrative purposes only. This data is intended to demonstrate how findings from molecular docking and dynamics studies would be presented. No specific experimental or computational results for this compound were available in the public domain at the time of this writing.

Table 1: Hypothetical Binding Affinity Predictions for this compound with Potential Protein Targets

| Protein Target | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

| Target A (Kinase) | -9.2 | 150 |

| Target B (Protease) | -8.5 | 450 |

| Target C (Nuclear Receptor) | -7.8 | 1200 |

Table 2: Hypothetical Key Interacting Residues for this compound in the Binding Site of "Target A"

| Interacting Residue | Interaction Type | Distance (Å) |

| Lysine 72 | Hydrogen Bond (with C=O) | 2.9 |

| Leucine 145 | Hydrophobic | 3.8 |

| Aspartate 161 | Hydrogen Bond (with N-H) | 3.1 |

| Phenylalanine 162 | Pi-Pi Stacking | 4.5 |

| Methionine 95 | Halogen Bond (with Br) | 3.4 |

Intermolecular Interactions and Solid State Crystal Engineering

Hydrogen Bonding Networks in Crystalline N-(2-bromophenyl)-2-chlorobenzamide and Analogues

Hydrogen bonds are among the most significant directional interactions in the crystal engineering of amide-containing molecules. The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen is a primary acceptor.

In the case of this compound, two types of intramolecular hydrogen bonds are conceivable. An N-H···Br interaction could form between the amide hydrogen and the ortho-bromine atom on the N-phenyl ring. Alternatively, an N-H···Cl interaction could occur with the ortho-chlorine atom on the benzoyl ring. The formation and relative strength of these intramolecular hydrogen bonds would depend on the torsional angles between the aromatic rings and the amide bridge. In many related benzanilide (B160483) structures, an intramolecular N-H···O=C hydrogen bond is also observed, leading to a nearly planar five-membered ring. researchgate.net The presence of ortho-substituents, as in this compound, often forces a twist in the molecule, which may favor the formation of N-H···X interactions over the N-H···O=C bond. Theoretical and spectroscopic studies on 2-halophenols suggest that weak intramolecular hydrogen bonding is present in 2-chloro and 2-bromo derivatives, which supports the possibility of similar interactions in the title compound. nih.gov

In the absence of strong intramolecular hydrogen bonds, the N-H and C=O groups are available for intermolecular interactions. A common motif in the crystal packing of secondary amides is the formation of centrosymmetric dimers through a pair of N-H···O=C hydrogen bonds. This interaction results in a characteristic R²₂(8) graph set notation. Such dimer formation is a robust and frequently observed feature in the crystal structures of related benzamides and is a primary driver for their supramolecular assembly. researchgate.netnih.gov

The formation of these dimers can be considered a fundamental building block in the crystal structure. These dimeric units then pack in the crystal lattice, influenced by weaker interactions. The stability of these dimers is significant, and they often persist even in different polymorphic forms of the same compound.

Halogen Bonding and Other Non-Covalent Interactions in Solid-State Structures

Beyond classical hydrogen bonding, halogen bonds (X···A, where X is a halogen atom acting as an electrophilic species and A is a Lewis base) and other weaker interactions play a crucial role in the solid-state structures of halogenated organic molecules. In this compound, both the bromine and chlorine atoms can participate in such interactions.

Hirshfeld Surface Analysis and Fingerprint Plots for Quantitative Interaction Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties such as the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts.

For this compound, a Hirshfeld surface analysis would be expected to reveal distinct red spots indicating close contacts corresponding to N-H···O hydrogen bonds, as well as potential C-H···O, C-H···Br, and C-H···Cl interactions. The two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts. By decomposing the fingerprint plot, the percentage contribution of each interaction to the total Hirshfeld surface can be calculated. For analogous brominated and chlorinated compounds, H···H, C···H/H···C, and halogen···H contacts are typically the most significant contributors to the crystal packing. researchgate.netCurrent time information in Bangalore, IN.nih.gov

Below is a hypothetical table summarizing the expected contributions of various intermolecular contacts to the Hirshfeld surface of this compound, based on data from similar structures.

| Interaction Type | Expected Contribution (%) |

|---|---|

| H···H | 20 - 30 |

| C···H/H···C | 15 - 25 |

| Br···H/H···Br | 10 - 15 |

| Cl···H/H···Cl | 5 - 10 |

| O···H/H···O | 5 - 10 |

| Other | < 5 |

Crystal Packing Analysis and Influence on Molecular Conformation

In many benzanilide derivatives, the molecule adopts a twisted conformation due to steric hindrance between the aromatic rings and the amide linkage. The specific values of the torsional angles are a delicate balance between the tendency to form intramolecular hydrogen bonds and the optimization of intermolecular packing efficiency. The crystal packing is likely to involve the stacking of the aromatic rings, although the presence of the bulky halogen substituents may lead to offset or tilted stacking arrangements rather than a perfectly co-facial π-π stacking. The analysis of the crystal packing would reveal how the hydrogen-bonded dimers or chains are arranged in three dimensions and how the weaker interactions stitch these primary structural motifs together to form the final crystal lattice.

The following table presents typical crystallographic parameters for a related benzamide (B126) structure, which can serve as a reference for what might be expected for this compound.

| Parameter | Example Value for a Related Benzamide |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.0 - 10.0 |

| b (Å) | 12.0 - 15.0 |

| c (Å) | 10.0 - 13.0 |

| β (°) | 90 - 110 |

| Z | 4 |

Biological Activity Investigations Mechanistic and Preclinical in Vitro/in Vivo Research Models

Mechanism of Action Studies in Model Biological Systems

Preliminary research has begun to explore the ways in which N-(2-bromophenyl)-2-chlorobenzamide interacts with biological systems at the molecular and cellular levels.

Investigations of Enzyme Inhibition Mechanisms

While direct studies on this compound are limited, related benzamide (B126) compounds have been investigated for their enzyme-inhibiting properties. For instance, certain benzamide derivatives have been identified as potential inhibitors of chitin (B13524) synthesis in insects, a process crucial for their survival. This suggests a possible avenue of investigation for this compound as an insecticide. Additionally, a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been shown to be competitive, time-dependent inhibitors of monoamine oxidase-B (MAO-B). nih.gov

Modulation of Cellular Pathways

The potential for this compound to modulate cellular pathways is an area of active investigation. One key pathway of interest is the NRF2 signaling pathway, which plays a crucial role in cellular defense against oxidative stress and is involved in bone metabolism. nih.gov Activation of NRF2 has been shown to inhibit osteoclast differentiation by reducing reactive oxygen species (ROS). nih.gov Conversely, NRF2 can also indirectly promote osteoclast formation by inhibiting the secretion of osteoprotegerin (OPG) from osteoblasts. nih.gov Further research is needed to determine if and how this compound interacts with the NRF2 pathway and its subsequent effects on osteoclast-related processes.

Receptor Binding and Allosteric Modulation in Preclinical Models

The ability of this compound to bind to and modulate receptors is another important aspect of its potential biological activity. The NR2B subunit of the NMDA receptor, in particular, has been a focus of research due to its role in pathological processes related to the overexcitation of glutamatergic pathways. nih.gov A variety of compounds with structures similar to this compound, such as indole- and benzimidazole-2-carboxamides, have been identified as antagonists of NR2B-containing NMDA receptors. nih.gov These findings suggest that this compound may also act as an allosteric modulator of these receptors, though direct evidence is still required.

Antimicrobial Research in In Vitro Models

Studies have explored the potential of this compound and related compounds as antimicrobial agents against various bacterial strains.

Activity against Bacterial Strains

Research has indicated that this compound and its derivatives exhibit antimicrobial properties, particularly against Gram-positive bacteria. In one study, novel complexes of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were active against Gram-positive bacteria with Minimum Inhibitory Concentration (MIC) values ranging from 2.5 to 5.0 mg/mL. mdpi.com However, no inhibition of Gram-negative bacteria was observed at the tested concentrations. mdpi.com Other studies on halogenated salicylanilide (B1680751) derivatives have reported similar findings. mdpi.com

Derivatives of 1,2,4-triazole (B32235) containing a 2-bromophenyl group have also been investigated for their antimicrobial and antifungal activity. zsmu.edu.ua The replacement of certain chemical groups in these molecules was found to influence their antimicrobial effect. zsmu.edu.ua

| Bacterial Strain | Compound | Activity | Source |

| Gram-positive bacteria | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Active (MIC = 2.5–5.0 mg/mL) | mdpi.com |

| Gram-negative bacteria | N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | No inhibition | mdpi.com |

This table summarizes the antimicrobial activity of this compound derivatives against different bacterial strains.

Anti-Biofilm Activity in Bacterial Models

The ability of bacteria to form biofilms presents a significant challenge in treating infections. scholars.direct Research into the anti-biofilm activity of this compound is still in its early stages. However, related compounds have shown promise. For instance, a synthetic amide, 2-bromo-N-phenylacetamide, demonstrated significant antifungal and anti-biofilm properties against Candida albicans. researchgate.net Halogenated indoles have also been shown to inhibit biofilm formation in Vibrio parahaemolyticus by interfering with motility and fimbriae production. nih.gov These findings suggest that this compound may also possess anti-biofilm capabilities, warranting further investigation.

Insecticidal/Pesticidal Research in Preclinical Models

Efficacy against Insect Cell Lines (e.g., Spodoptera frugiperda Sf9 cells)

There is no specific data available in the scientific literature regarding the efficacy of this compound against insect cell lines, such as the Spodoptera frugiperda Sf9 cell line. While Sf9 cells are a common model for assessing the cytotoxicity of potential insecticides, research detailing the effects of this particular compound has not been published.

Molecular Targets and Mechanism of Action in Insect Systems (e.g., acetylcholinesterases, odorant binding proteins)

The specific molecular targets and the precise mechanism of action for this compound within insect systems have not been elucidated in published research. Investigations into the molecular targets of other benzamide insecticides, such as meta-diamides, have been conducted, but this information cannot be directly extrapolated to this compound without specific studies. There is no available research on the interaction of this compound with key insect proteins like acetylcholinesterases or odorant binding proteins.

Computational Screening for Insecticidal Activity

While direct computational screening studies for this compound are not specifically reported, the general class of benzamide derivatives has been subject to in silico evaluation to predict potential insecticidal activity. These computational approaches utilize inverted virtual screening protocols to assess the binding affinity of molecules against a panel of known insect protein targets. This methodology helps in identifying potential molecular targets and prioritizing compounds for further synthesis and biological testing.

The process typically involves docking the chemical structure of a compound into the three-dimensional structures of various validated insecticidal target proteins. The results can provide insights into the likelihood of a compound to act as an insecticide and its potential mode of action.

Table 1: Common Insecticide Protein Targets Used in Virtual Screening Studies for Benzamide Derivatives

| Target Protein Class | Specific Examples | Function |

| Neurotransmission | Acetylcholinesterase (AChE) | Breaks down the neurotransmitter acetylcholine. |

| Nicotinic Acetylcholine Receptor (nAChR) | Mediates fast synaptic transmission in the insect central nervous system. | |

| Gamma-Aminobutyric Acid (GABA) Receptor | A major inhibitory neurotransmitter receptor in insects. | |

| Molting and Development | Ecdysone Receptor (EcR) | A nuclear receptor that plays a key role in insect molting. |

| Juvenile Hormone Binding Protein (JHBP) | Transports juvenile hormone, which regulates development and reproduction. | |

| Chitin Synthase | An enzyme essential for the synthesis of chitin, a key component of the insect exoskeleton. | |

| Respiration | NADH:ubiquinone oxidoreductase (Complex I) | A key enzyme in the mitochondrial electron transport chain. |

This table represents a generalized list of targets for insecticide discovery and is not specific to this compound, as no such specific data is available.

Preclinical Studies in Animal Models for Mechanistic Elucidation (e.g., inflammatory osteolysis, cognitive deficits)

There are no published preclinical studies using animal models to investigate the role of this compound in the mechanistic elucidation of conditions such as inflammatory osteolysis or cognitive deficits.

Investigation of Cellular and Molecular Responses In Vivo

No in vivo studies have been reported in the scientific literature that investigate the cellular and molecular responses to this compound.

Pharmacodynamic Characterization in Animal Models

This section, intended to detail the in vivo effects and mechanisms of the compound, cannot be developed. There are no available studies to describe its interactions with biological targets, its physiological effects, or any dose-response relationships in preclinical animal models. Consequently, no data tables can be generated.

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Activity

The biological activity of N-phenylbenzamide derivatives is significantly influenced by the type and position of substituents on the phenyl rings.

Systematic Variations of Halogen Substituents (Br, Cl, F, I) and their Positions on the Phenyl Rings

The nature and position of halogen substituents on the phenyl rings of benzamide (B126) analogs play a crucial role in their biological activity. Studies on various series of halogenated benzamides have demonstrated that these modifications can significantly impact their potency and selectivity.

For instance, in a series of N-(2-aminoethyl)benzamide analogues, halo-substitutions were found to influence their inhibitory activity against monoamine oxidase-B (MAO-B). The relative potencies of these compounds were rationalized based on steric and hydrophobic effects. nih.gov Similarly, research on N-phenylbenzamides with antischistosomal properties revealed that the presence of electron-withdrawing groups, including halogens like chlorine and fluorine, was beneficial for improving in vitro potency. researchgate.net

The position of the halogen is also critical. For example, in a study of 2-chloro-N6-substituted-4'-thioadenosine-5'-N,N-dialkyluronamides, a N6-(3-bromobenzyl) derivative exhibited high binding affinity at the human A3 adenosine (B11128) receptor. dongguk.edu This highlights that specific positional arrangements of halogens can lead to enhanced interactions with biological targets.

Impact of Electron-Donating and Electron-Withdrawing Groups

Electron-withdrawing groups, such as nitro (NO2), cyano (CN), and trifluoromethyl (CF3), have been shown to enhance the potency of certain N-phenylbenzamide analogs. researchgate.netmdpi.com For example, in the context of antischistosomal N-phenylbenzamides, derivatives possessing electron-withdrawing groups demonstrated improved in vitro activity. researchgate.net The increased potency is often attributed to the ability of EWGs to modulate the electronic distribution within the molecule, potentially leading to stronger interactions with the target protein. mdpi.com Specifically, EWGs can increase the electrophilicity of the molecule, making it more susceptible to nucleophilic attack, a common mechanism in drug-target interactions. studypug.com

Conversely, electron-donating groups, like methoxy (B1213986) (-OCH3) and methyl (-CH3), can also positively influence activity, although their effects can be context-dependent. researchgate.net In some cases, EDGs can enhance the nucleophilicity of the molecule or stabilize cationic intermediates formed during interaction with a biological target. studypug.com For instance, research on certain acridine (B1665455) derivatives showed that electron-releasing groups on the acridine nucleus led to interesting antiproliferative profiles. researchgate.net

The strategic placement of these groups is also critical. The ortho, meta, or para position of a substituent can dictate its influence on the molecule's conformation and electronic properties, thereby affecting its biological function. youtube.com

| Substituent Type | General Effect on Reactivity | Example Groups | Observed Impact on N-Phenylbenzamide Analogs |

|---|---|---|---|

| Electron-Withdrawing Groups (EWGs) | Increase electrophilicity, stabilize negative charges. studypug.com | -NO₂, -CN, -CF₃, Halogens (F, Cl, Br, I) | Enhanced potency in several series, including antischistosomal and FOXM1-inhibitory compounds. researchgate.netmdpi.com |

| Electron-Donating Groups (EDGs) | Increase nucleophilicity, stabilize positive charges. studypug.com | -OCH₃, -CH₃, -OH, -NH₂ | Can lead to favorable antiproliferative profiles in certain contexts. researchgate.net |

Role of Molecular Scaffold Modifications

Alterations to the fundamental structure of N-(2-bromophenyl)-2-chlorobenzamide, including the benzamide core and the linking moieties, have been explored to understand their impact on biological activity.

Changes to the Benzamide Core Structure

The benzamide core is a critical pharmacophore in many biologically active compounds. nih.govmdpi.com Modifications to this central structure can lead to significant changes in activity. Research has shown that the amide bond itself is an important feature for the synthesis of various biologically active molecules. mdpi.com

Studies on benzamide derivatives have revealed that even subtle changes to the core can influence their inhibitory profiles. For instance, the synthesis of novel benzamide derivatives has been a strategy to explore broad-spectrum anticancer potential. nih.gov The stability and relative ease of synthesis of aromatic amide compounds make them attractive candidates for developing new therapeutic agents. mdpi.com

In the context of multi-target drug design for conditions like Alzheimer's disease, benzamide structures are frequently used as building blocks. This allows for the introduction of various substituents to perform detailed structure-activity analysis. mdpi.com The inherent properties of the benzamide moiety can contribute to increased bioactivity against various enzymes. nih.gov

Impact of Different Linkers and Heterocyclic Moieties

The introduction of different linkers and heterocyclic moieties to the N-phenylbenzamide scaffold is a common strategy to explore new chemical space and modulate biological activity. nih.govresearchgate.net Heterocyclic compounds are known to play a pivotal role in drug discovery due to their ability to interact with a wide range of biological targets. nih.gov

For example, the incorporation of an imidazole (B134444) ring into N-phenylbenzamide derivatives has been shown to yield compounds with promising anticancer activity. nih.govresearchgate.net The electron-rich nature of the imidazole ring can facilitate binding to diverse biological receptors. nih.gov Similarly, the introduction of a benzothiazole (B30560) moiety has been investigated for its potential to enhance antibacterial activity. researchgate.netrsc.org

The nature of the linker connecting the phenyl rings or attaching heterocyclic systems can also influence the molecule's flexibility and orientation, which are critical for effective binding to a target. The length, rigidity, and chemical nature of the linker can all be varied to optimize activity.

| Modification Type | Rationale | Example | Observed Outcome |

|---|---|---|---|

| Modification of the Benzamide Core | To alter the fundamental binding interactions and overall molecular properties. | Synthesis of various substituted benzamides. nih.gov | Can lead to broad-spectrum anticancer activity. nih.gov |

| Introduction of Heterocyclic Moieties | To introduce new interaction points and modulate physicochemical properties. nih.gov | Incorporation of an imidazole ring. nih.gov | Resulted in N-phenylbenzamide derivatives with good anticancer activity. nih.gov |

| Variation of Linkers | To alter molecular flexibility and the spatial orientation of key functional groups. | Not explicitly detailed for this compound in the provided context. | Generally aims to optimize target binding and pharmacokinetic properties. |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to correlate the chemical structure of compounds with their biological activity. nih.govajchem-a.comnih.gov This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for activity.

For benzamide derivatives and related compounds, QSAR models have been developed to predict various biological activities, including anticancer and enzyme inhibitory effects. ajchem-a.comresearchgate.net These models typically use a set of molecular descriptors that quantify different aspects of the chemical structure, such as steric, electronic, and hydrophobic properties.

The development of a robust QSAR model involves several steps, including data set selection, descriptor calculation, model building using statistical methods like multiple linear regression or support vector machines, and rigorous validation. nih.govajchem-a.com A well-validated QSAR model can be a powerful tool in the drug discovery process, guiding the design of more potent and selective analogs. While specific QSAR models for this compound were not detailed in the provided search results, the general applicability of this methodology to similar chemical classes is well-established. nih.govajchem-a.comnih.gov

Development of Predictive Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are invaluable tools for predicting the activity of novel compounds and for guiding the synthesis of more effective analogs.

Several QSAR studies on N-phenylbenzamides and related structures have been conducted to predict their antimicrobial activity. These models often employ a variety of molecular descriptors to quantify different aspects of the chemical structure.

Two-Dimensional QSAR (2D-QSAR):

2D-QSAR models for substituted benzamides have successfully utilized topological and molecular connectivity indices to predict antimicrobial activity. nih.gov For instance, studies have shown that the antibacterial activity of these compounds can be effectively modeled using descriptors such as the Kier's shape index (kappa-alpha1) and molecular connectivity indices (e.g., ²χv and ²χ). nih.gov These models have demonstrated good predictive ability, as indicated by high cross-validated r² values. nih.gov

Further research on N-phenylbenzamides has revealed that different physicochemical properties govern their activity against Gram-positive and Gram-negative bacteria. nih.gov Density Functional Theory (DFT)-based QSAR models have indicated that for both types of bacteria, molecular weight and total energy are significant contributors to the biological activity. nih.gov Specifically for Gram-positive bacteria, the electrophilicity index plays a dominant role, suggesting that electrostatic interactions are key. nih.gov In contrast, for Gram-negative bacteria, molar refractivity and logP are more influential, pointing to the importance of steric and hydrophobic interactions for penetrating the more complex bacterial cell wall. nih.gov

Three-Dimensional QSAR (3D-QSAR):

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the spatial requirements for biological activity. These models build upon 3D aligned structures of the compounds and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.

For N-phenylbenzamides, CoMFA and CoMSIA studies have corroborated the findings of 2D-QSAR. nih.gov The models suggest that for enhanced activity against Gram-positive bacteria, an electropositive group on the N-phenyl ring (designated as ring "X") and an electronegative group near the carbonyl oxygen are desirable. nih.gov For improved activity against Gram-negative bacteria, the models indicate the need for a hydrophobic group at the meta-position of the N-phenyl ring, a bulky group at the ortho-position, and a smaller group at the para-position. nih.gov These findings highlight the distinct structural requirements for targeting different bacterial types.

Table 1: Predictive QSAR Models for Antimicrobial Activity of N-Phenylbenzamide Derivatives

| Model Type | Key Descriptors/Fields | Predicted Activity | Reference |

| 2D-QSAR | Topological descriptors (²χv, ²χ), Kier's shape index (kappa-alpha1) | Antibacterial | nih.gov |

| DFT-based QSAR | Molecular weight, Total energy, Electrophilicity index | Anti-Gram-positive | nih.gov |

| DFT-based QSAR | Molecular weight, Total energy, Molar refractivity, logP | Anti-Gram-negative | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Electrostatic fields | Anti-Gram-positive | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Hydrophobic and Steric fields | Anti-Gram-negative | nih.gov |

Identification of Key Physicochemical Descriptors

The predictive models discussed above are built upon various physicochemical descriptors that quantify the properties of the molecules. The identification of these key descriptors provides crucial insights into the mechanism of action and the factors driving biological activity.

Key Physicochemical Descriptors for Antimicrobial Activity:

Based on extensive QSAR studies, several physicochemical descriptors have been identified as critical for the antimicrobial activity of N-phenylbenzamide derivatives.

Lipophilicity (logP): This descriptor, which measures the partitioning of a compound between an oily and an aqueous phase, is a crucial factor for membrane permeability. For N-phenylbenzamides, logP has been shown to be particularly important for activity against Gram-negative bacteria, suggesting that the ability to traverse the lipopolysaccharide outer membrane is a key determinant of efficacy. nih.gov

Electronic Properties: Descriptors such as the electrophilicity index and total energy are vital for understanding the electronic interactions between the drug molecule and its biological target. nih.gov The significance of the electrophilicity index in predicting anti-Gram-positive activity points towards the importance of electrostatic or charge-transfer interactions with components of the bacterial cell wall or key enzymes. nih.gov

Steric Properties: Descriptors like molar refractivity and the presence of bulky substituents at specific positions are critical for defining the shape and size of the molecule. nih.gov The CoMFA and CoMSIA models emphasize the role of steric fields, indicating that a proper fit within the target's binding site is essential for activity. nih.gov The requirement for a bulky group at the ortho-position of the N-phenyl ring for anti-Gram-negative activity further underscores the importance of molecular shape. nih.gov

Table 2: Key Physicochemical Descriptors and Their Influence on Biological Activity

| Physicochemical Descriptor | Influence on Biological Activity | Relevant Bacterial Type | Reference |

| Lipophilicity (logP) | Membrane permeability and hydrophobic interactions. | Gram-negative | nih.gov |

| Electrophilicity Index | Electrostatic and charge-transfer interactions. | Gram-positive | nih.gov |

| Molar Refractivity | Steric bulk and polarizability, influencing binding interactions. | Gram-negative | nih.gov |

| Total Energy | Overall stability and reactivity of the molecule. | Gram-positive & Gram-negative | nih.gov |

| Kier's Shape Indices | Molecular shape and size, affecting receptor fit. | General antibacterial | nih.gov |

| Molecular Connectivity Indices | Molecular topology and branching, influencing overall structure-activity profile. | General antibacterial | nih.gov |

Derivatives and Analogues: Design, Synthesis, and Characterization

Rational Design of N-(2-bromophenyl)-2-chlorobenzamide Analogues

The rational design of analogues of this compound involves strategic modifications to its chemical structure to enhance desired properties while minimizing undesirable ones. These approaches are guided by an understanding of the molecule's structure-activity relationships (SAR).

Bioisosteric Replacements and Scaffold Hopping Strategies

Bioisosteric replacement is a fundamental strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the goal of improving the compound's biological activity, metabolic stability, or pharmacokinetic profile. cambridgemedchemconsulting.comnih.gov In the context of this compound, this could involve the substitution of the bromine or chlorine atoms with other halogens (e.g., fluorine) or different electron-withdrawing groups to modulate electronic and steric properties. cambridgemedchemconsulting.com For instance, replacing a phenyl ring with a pyridyl or pyrimidyl ring is a common tactic to enhance metabolic stability. niper.gov.in The amide linkage itself is a prime target for bioisosteric replacement. nih.gov Groups such as 1,2,3-triazoles, oxadiazoles (B1248032), and sulfonamides can mimic the geometry and electronic features of the amide bond, potentially leading to improved metabolic stability and bioavailability. nih.govnih.gov

Scaffold hopping is a more drastic design strategy that aims to identify novel core structures while retaining the key pharmacophoric features of the original molecule. niper.gov.inuniroma1.it This approach can lead to compounds with significantly different chemical scaffolds but similar biological activities, often with improved properties such as enhanced solubility or reduced toxicity. uniroma1.it For this compound, scaffold hopping could involve replacing the central benzamide (B126) core with other bicyclic or heterocyclic systems that maintain the spatial arrangement of the key phenyl and bromophenyl substituents. Computational tools are often employed to identify potential new scaffolds that can fit into the same biological target. uniroma1.it

| Strategy | Description | Potential Application to this compound |

| Bioisosteric Replacement | Exchange of atoms or groups with alternatives that have similar properties to enhance activity or pharmacokinetics. cambridgemedchemconsulting.comnih.gov | - Replacing halogens with other groups to alter electronic/steric effects. cambridgemedchemconsulting.com - Substituting the amide bond with mimics like triazoles or oxadiazoles for better stability. nih.govnih.gov |

| Scaffold Hopping | Replacing the core molecular structure to find novel compounds with similar activity but improved properties. niper.gov.inuniroma1.it | - Substituting the benzamide core with different heterocyclic systems while preserving the orientation of the phenyl rings. uniroma1.it |

Fragment-Based Design Approaches

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight chemical fragments for binding to a biological target. nih.govnih.gov Once a fragment that binds is identified, it can be grown or linked with other fragments to create a more potent lead compound. nih.gov In the context of this compound, a fragment-based approach could involve identifying fragments that mimic the interactions of the 2-chlorophenyl or the 2-bromophenyl moieties. For example, a screen might identify a simple halogenated phenyl fragment that binds to a target of interest. This fragment could then be elaborated by adding an amide linkage and the second phenyl ring to build a molecule similar to this compound. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel and potent analogues. nih.gov

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives of this compound typically involves the reaction of a substituted aniline (B41778) with a substituted benzoyl chloride. researchgate.netresearchgate.net A common synthetic route involves the acylation of 2-bromoaniline (B46623) with 2-chlorobenzoyl chloride in the presence of a base. researchgate.net Variations in this general scheme allow for the introduction of a wide range of substituents on either aromatic ring.

For example, novel N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine derivatives have been synthesized, incorporating a sulfonyl group and an amino acid moiety. mdpi.com The synthesis of these compounds often involves multiple steps, including the initial formation of a diphenyl sulfone core, followed by coupling with the desired amino acid derivative. mdpi.com Another study describes the synthesis of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, where a hydroxyl group is present on the benzoyl ring. revistadechimie.ro These derivatives can be further modified at the hydroxyl position to create esters and other analogues. revistadechimie.ro

The characterization of these newly synthesized compounds is crucial to confirm their structure and purity. Standard analytical techniques are employed, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the detailed molecular structure.

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H bonds. univpancasila.ac.id

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.

Elemental Analysis: To confirm the elemental composition of the synthesized molecule. revistadechimie.ro

Melting Point and Thin-Layer Chromatography (TLC): To assess the purity of the synthesized compounds. univpancasila.ac.id

| Derivative Class | Synthetic Approach | Key Starting Materials | Characterization Techniques |

| N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives | Multi-step synthesis involving formation of a diphenyl sulfone and subsequent coupling with L-valine. mdpi.com | 4-Bromobenzenesulfonyl chloride, an appropriate aromatic precursor, L-valine. mdpi.com | NMR, MS, IR, Elemental Analysis, HPLC. mdpi.com |

| N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives | Acylation of 2-bromoaniline with 2-hydroxybenzoyl chloride, with potential for further modification of the hydroxyl group. revistadechimie.ro | 2-Bromoaniline, 2-hydroxybenzoyl chloride. revistadechimie.ro | NMR, IR, Elemental Analysis. revistadechimie.ro |

| N-Aryl 2-chloroacetamides | Chloroacetylation of the corresponding aryl amine. researchgate.net | Aryl amine, chloroacetyl chloride. researchgate.net | Not specified in the provided context. |

| 5-Bromo-N-Alkylthiophene-2-Sulfonamides | Reaction of 5-bromothiophene-2-sulfonamide (B1270684) with various alkyl bromides. nih.gov | 5-Bromothiophene-2-sulfonamide, alkyl bromides. nih.gov | Not specified in the provided context. |

Comparative Studies of this compound with Positional Isomers and Other Halogenated Benzamides

Comparative studies involving positional isomers and other halogenated benzamides are essential for understanding the structure-activity relationships (SAR) of this class of compounds. By systematically varying the position and nature of the halogen substituents, researchers can probe the steric and electronic requirements for biological activity.

For instance, a study on N-(2-aminoethyl)benzamide analogues investigated a series of halo- and nitro-substituted compounds. nih.gov The results indicated that the relative potencies of these compounds could be rationalized based on steric and hydrophobic effects. nih.gov Similarly, research on benzamide and picolinamide (B142947) derivatives revealed that the position of a dimethylamine (B145610) side chain significantly influenced their inhibitory activity and selectivity against certain enzymes. researchgate.net